molecular formula C5H8BrN5 B11793753 1-Allyl-3-bromo-5-hydrazinyl-1H-1,2,4-triazole

1-Allyl-3-bromo-5-hydrazinyl-1H-1,2,4-triazole

Cat. No.: B11793753
M. Wt: 218.06 g/mol
InChI Key: CBVLGBWGVDMVQL-UHFFFAOYSA-N
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Description

1-Allyl-3-bromo-5-hydrazinyl-1H-1,2,4-triazole is a heterocyclic compound with the molecular formula C5H8BrN5. This compound belongs to the class of triazoles, which are known for their diverse chemical properties and applications. The presence of bromine and hydrazinyl groups in its structure makes it a versatile compound for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Allyl-3-bromo-5-hydrazinyl-1H-1,2,4-triazole typically involves the reaction of 3-bromo-1H-1,2,4-triazole with allyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures. The hydrazinyl group is introduced through the reaction of the intermediate product with hydrazine hydrate under reflux conditions .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reactions are carried out in large reactors with controlled temperature and pressure conditions to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions: 1-Allyl-3-bromo-5-hydrazinyl-1H-1,2,4-triazole undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation and Reduction Reactions: The hydrazinyl group can be oxidized to form azo compounds or reduced to form amines.

    Cyclization Reactions: The compound can undergo cyclization to form fused ring systems.

Common Reagents and Conditions:

    Substitution Reactions: Common reagents include sodium azide, potassium thiolate, and alkoxides.

    Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate are used under acidic or basic conditions.

    Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are employed under anhydrous conditions.

Major Products:

    Substitution Products: Depending on the nucleophile, products can include azides, thiols, or ethers.

    Oxidation Products: Azo compounds or nitroso derivatives.

    Reduction Products: Amines or hydrazines.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 1-Allyl-3-bromo-5-hydrazinyl-1H-1,2,4-triazole involves its interaction with various molecular targets and pathways:

    Molecular Targets: The compound can bind to enzymes and proteins, inhibiting their activity.

    Pathways Involved: The compound can induce oxidative stress, leading to the generation of reactive oxygen species (ROS) that damage cellular components.

Comparison with Similar Compounds

Properties

Molecular Formula

C5H8BrN5

Molecular Weight

218.06 g/mol

IUPAC Name

(5-bromo-2-prop-2-enyl-1,2,4-triazol-3-yl)hydrazine

InChI

InChI=1S/C5H8BrN5/c1-2-3-11-5(9-7)8-4(6)10-11/h2H,1,3,7H2,(H,8,9,10)

InChI Key

CBVLGBWGVDMVQL-UHFFFAOYSA-N

Canonical SMILES

C=CCN1C(=NC(=N1)Br)NN

Origin of Product

United States

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